molecular formula C37H50N8O13S B103920 Phallacidin CAS No. 26645-35-2

Phallacidin

Cat. No. B103920
CAS RN: 26645-35-2
M. Wt: 846.9 g/mol
InChI Key: KUBDTFZQCYLLGC-AASPPYRUSA-N
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Description

Phallacidin is a member of the phallotoxin family of mushroom toxins . It is a bicyclic toxin from the Amanita phalloides mushroom . Phallacidin binds F-actin , which is a fundamental component of the cytoskeleton in eukaryotic cells .


Synthesis Analysis

Phallacidin is synthesized by the MSDIN gene family in amanitin-producing mushrooms, mainly distributed in the genera Amanita, Galerina, and Lepiota . The synthesis of many cyclopeptides is catalyzed by prolyl oligopeptidase (POP) . There are also fluorescent and biotinylated phalloidins that label F-actin .


Molecular Structure Analysis

Phallacidin has a molecular weight of 846.90 and its formula is C37H50N8O13S . It contains a total of 113 bonds, including 63 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 8 double bonds, and 10 aromatic bonds .


Physical And Chemical Properties Analysis

Phallacidin has a density of 1.5±0.1 g/cm3, a boiling point of 1435.2±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 229.5±3.0 kJ/mol and a flash point of 821.8±34.3 °C .

Scientific Research Applications

Detection of α-Amanitin in Mushrooms

  • Application Summary : Phallacidin is used in a smartphone-based fluorescence microscope platform to detect α-amanitin, a poisonous mushroom toxin, from dry mushroom tissues .
  • Methods of Application : Antibody-nanoparticle conjugates were captured by immobilized antigen-hapten conjugates while competing with the free analytes in the sample. Captured fluorescent nanoparticles were excited at 460 nm and imaged at 500 nm .
  • Results : The detection method exhibited a low detection limit (1 pg/mL), high specificity, and selectivity .

Phallotoxin Detection in Urine

  • Application Summary : A highly sensitive and robust monoclonal antibody against phallotoxins was produced for the first time. This was used to develop lateral flow assays for phallotoxin detection in urine .
  • Methods of Application : Colloidal gold nanoparticle (GNP) and time-resolved fluorescent nanosphere (TRFN) based lateral flow assays (LFA) were developed .
  • Results : The GNP-LFA has a visual cut-off value of 3.0 ng mL −1 for phallotoxins in human urine sample. The TRFN-LFA provides a quantitative readout signal with detection limit of 0.1 ng mL −1 in human urine sample .

Fluorescent Labelling of Living Cells

  • Application Summary : Phallacidin is used for the fluorescent labelling of living cells .
  • Methods of Application : Cells were treated in a shaker with 350 rotations per minute for 7 or 24 hours .
  • Results : The study describes a new flow-driven technique for the fluorescent labelling of living cells with phallotoxins .

Fluorescent Labeling of F-Actin

  • Application Summary : Phallacidin is commonly used in imaging applications to selectively label F-actin in fixed cells, permeabilized cells, and cell-free experiments .
  • Methods of Application : A variety of fluorescent and biotinylated phalloidins that label F-actin are used. These conjugates are water-soluble, allowing for convenient labeling, identifying, and quantitating of F-actin in tissue sections, cell cultures, and cell-free experiments .
  • Results : The binding properties of phalloidin conjugates do not change appreciably with actin from different species, including plants and animals. They exhibit negligible non-specific staining, resulting in a clear and distinct contrast between stained and unstained areas .

Quantitative Analysis of F-Actin

  • Application Summary : Fluorescent phalloidin conjugates can be used to quantitate the amount of F-actin in cells .
  • Methods of Application : Fluorescent phalloidin conjugates bind in a stoichiometric ratio of about one phallotoxin per actin subunit in both muscle and non-muscle cells .
  • Results : The study found that phalloidin-stained actin filaments are still functional and able to contract .

Detection of α-Amanitin from Mushrooms

  • Application Summary : Phallacidin is used in a smartphone-based fluorescence microscope platform to detect α-amanitin, a poisonous mushroom toxin, from dry mushroom tissues .
  • Methods of Application : Antibody-nanoparticle conjugates were captured by immobilized antigen-hapten conjugates while competing with the free analytes in the sample. Captured fluorescent nanoparticles were excited at 460 nm and imaged at 500 nm .
  • Results : The detection method exhibited a low detection limit (1 pg/mL), high specificity, and selectivity .

Fluorescent Labeling of F-Actin

  • Application Summary : Phallacidin is commonly used in imaging applications to selectively label F-actin in fixed cells, permeabilized cells, and cell-free experiments .
  • Methods of Application : A variety of fluorescent and biotinylated phalloidins that label F-actin are used. These conjugates are water-soluble, allowing for convenient labeling, identifying, and quantitating of F-actin in tissue sections, cell cultures, and cell-free experiments .
  • Results : The binding properties of phalloidin conjugates do not change appreciably with actin from different species, including plants and animals. They exhibit negligible non-specific staining, resulting in a clear and distinct contrast between stained and unstained areas .

Quantitative Analysis of F-Actin

  • Application Summary : Fluorescent phalloidin conjugates can be used to quantitate the amount of F-actin in cells .
  • Methods of Application : Fluorescent phalloidin conjugates bind in a stoichiometric ratio of about one phallotoxin per actin subunit in both muscle and non-muscle cells .
  • Results : The study found that phalloidin-stained actin filaments are still functional and able to contract .

Detection of α-Amanitin from Mushrooms

  • Application Summary : Phallacidin is used in a smartphone-based fluorescence microscope platform to detect α-amanitin, a poisonous mushroom toxin, from dry mushroom tissues .
  • Methods of Application : Antibody-nanoparticle conjugates were captured by immobilized antigen-hapten conjugates while competing with the free analytes in the sample. Captured fluorescent nanoparticles were excited at 460 nm and imaged at 500 nm .
  • Results : The detection method exhibited a low detection limit (1 pg/mL), high specificity, and selectivity .

Safety And Hazards

Phallacidin is highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust, not get in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

Future Directions

Future directions will likely involve the development of new techniques for visualizing the actin cytoskeleton in a wider range of cell lines and tissues, as well as the creation of a broader array of fluorophores . There is also a need for more research into the genetic capacity of lethal Amanita, Galerina, and Lepiota species to produce cyclopeptides .

properties

CAS RN

26645-35-2

Product Name

Phallacidin

Molecular Formula

C37H50N8O13S

Molecular Weight

846.9 g/mol

IUPAC Name

2-[(1S,14R,23S,28S,31S,34S)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)/t16-,17?,21-,22-,23-,24?,25-,26-,27?,37?/m0/s1

InChI Key

KUBDTFZQCYLLGC-AASPPYRUSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5CC(CC5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O

Appearance

A crystalline solid

Other CAS RN

26645-35-2

synonyms

18,9-(Iminoethaniminoethaniminoethaniminomethano)-17H-pyrrolo[1’,2’:5,6][1,5,8,11]thiatriazacyclopentadecino[15,14-b]indole, cyclic peptide deriv.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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